Stilonium iodide
Overview
Description
Stilonium iodide, also known as triethyl (2-p-styrylphenoxyethyl)ammonium iodide, is an organic compound with the molecular formula C22H30INO. It is a quaternary ammonium compound that features a styryl group attached to a phenoxyethyl chain. This compound is known for its applications in various fields, including chemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stilonium iodide can be synthesized through a multi-step process involving the reaction of triethylamine with 2-(4-styrylphenoxy)ethyl chloride in the presence of an iodide source. The reaction typically proceeds under mild conditions, with the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Stilonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or cyanide ions are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted ammonium compounds
Scientific Research Applications
Stilonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of stilonium iodide involves its interaction with cell membranes, where it disrupts membrane integrity due to its amphiphilic nature. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and eventual cell death .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and antiseptics.
Tetraethylammonium iodide: Similar structure but lacks the styryl group
Uniqueness: Stilonium iodide is unique due to its styryl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UEIGIMKUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045781 | |
Record name | Stilonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551-76-0, 77257-42-2 | |
Record name | Stilonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilonium iodide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STILONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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